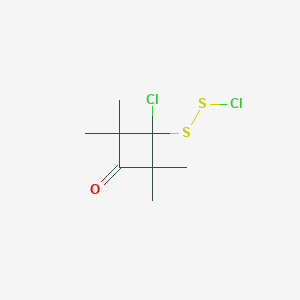![molecular formula C20H42N2O3Sn B15167291 N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide CAS No. 875781-54-7](/img/structure/B15167291.png)
N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide is a complex organic compound with a unique structure that includes a tributylstannyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide typically involves multiple steps. One common method includes the following steps:
Formation of the Intermediate: The initial step involves the formation of an intermediate compound through the reaction of a suitable starting material with tributylstannyl chloride under anhydrous conditions.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with glycinamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated synthesis equipment and stringent control of reaction conditions such as temperature, pressure, and pH.
Analyse Des Réactions Chimiques
Types of Reactions
N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Biological Studies: Researchers study its interactions with biological molecules to understand its potential effects on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide involves its interaction with specific molecular targets. The tributylstannyl group can facilitate the compound’s binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}alaninamide: Similar structure but with an alaninamide group instead of glycinamide.
N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}valinamide: Contains a valinamide group, offering different steric and electronic properties.
Uniqueness
N-{(2S,3S)-3-Methyl-1-oxo-1-[(tributylstannyl)oxy]pentan-2-yl}glycinamide is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of the tributylstannyl group is particularly noteworthy, as it can participate in various organometallic reactions, making the compound valuable in synthetic chemistry.
Propriétés
Numéro CAS |
875781-54-7 |
|---|---|
Formule moléculaire |
C20H42N2O3Sn |
Poids moléculaire |
477.3 g/mol |
Nom IUPAC |
tributylstannyl (2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoate |
InChI |
InChI=1S/C8H16N2O3.3C4H9.Sn/c1-3-5(2)7(8(12)13)10-6(11)4-9;3*1-3-4-2;/h5,7H,3-4,9H2,1-2H3,(H,10,11)(H,12,13);3*1,3-4H2,2H3;/q;;;;+1/p-1/t5-,7-;;;;/m0..../s1 |
Clé InChI |
RWRFGGACBUTEEO-MDUMGREBSA-M |
SMILES isomérique |
CCCC[Sn](CCCC)(CCCC)OC(=O)[C@H]([C@@H](C)CC)NC(=O)CN |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)OC(=O)C(C(C)CC)NC(=O)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


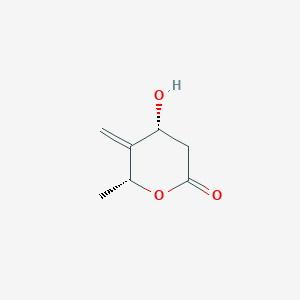
![5-{[3,4-Bis(octyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B15167218.png)
![4-tert-Butyl-N-[3-(1H-naphtho[2,3-d]imidazol-2-yl)propyl]benzene-1-sulfonamide](/img/structure/B15167220.png)
![4-Chloro-2-{[(furan-3-yl)methyl]amino}-5-sulfamoylbenzoic acid](/img/structure/B15167226.png)
![4-[Bis(9,9-dimethyl-9H-fluoren-2-YL)amino]benzoic acid](/img/structure/B15167230.png)
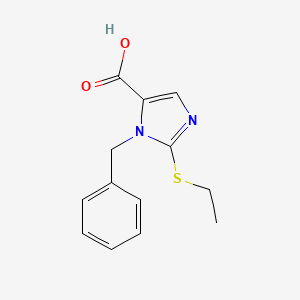
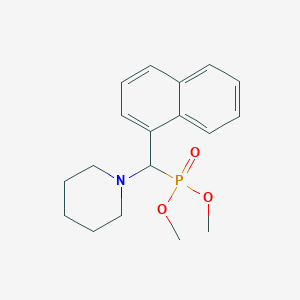
![1-[Bromo(difluoro)methoxy]-1,2,2-trifluoroethene](/img/structure/B15167244.png)
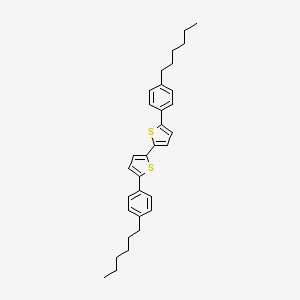

![4-{4-[3-(Dipropylamino)propyl]phenyl}-5-hydroxyisoquinolin-1(2H)-one](/img/structure/B15167271.png)
![N-({4-[(Methylamino)methyl]cyclohexyl}methyl)-N'-quinolin-3-ylurea](/img/structure/B15167286.png)
![N-{2-[(3-Aminopropyl)disulfanyl]ethyl}prop-2-ynamide](/img/structure/B15167308.png)
